4-Bromo-2,6-difluorophenyl isothiocyanate
Description
4-Bromo-2,6-difluorophenyl isothiocyanate (CAS 1000574-64-0) is a halogenated aromatic compound with the molecular formula C₇H₂BrF₂NS and a molecular weight of 250.07 g/mol . It features a phenyl ring substituted with bromine at the para position and fluorine atoms at the 2- and 6-positions, coupled with a reactive isothiocyanate (-NCS) group. Key computed properties include an XLogP3 of 4.2 (indicating high lipophilicity), a topological polar surface area (TPSA) of 44.4 Ų, and one rotatable bond . This compound is primarily used in organic synthesis, particularly in the preparation of thiourea derivatives for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMIUJJMEGJAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluorophenyl isothiocyanate typically involves the reaction of 4-Bromo-2,6-difluoroaniline with thiophosgene (CSCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluorophenyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines.
Cycloaddition Reactions: Reagents such as azides or alkynes are used, often under thermal or catalytic conditions.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
4-Bromo-2,6-difluorophenyl isothiocyanate is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and reacts readily with nucleophilic groups such as amines, thiols, and hydroxyls. This reactivity is exploited in biochemical applications to modify proteins and other biomolecules .
Comparison with Similar Compounds
4-Bromo-2,6-dimethylphenyl Isothiocyanate (CAS 32265-82-0)
- Molecular Formula : C₉H₈BrNS
- Molecular Weight : 242.14 g/mol
- Substituents : Bromine (para), methyl groups (2- and 6-positions).
- Lower molecular weight (242.14 vs. 250.07) due to fluorine substitution with lighter hydrogen atoms in methyl groups. Safety: Classified as Hazard Class III (6.1) due to toxicity, requiring precautions such as gloves and ventilation .
4-Bromophenyl Isothiocyanate (CAS 1985-12-2)
- Molecular Formula : C₇H₄BrNS
- Molecular Weight : 214.08 g/mol
- Key Differences :
- Simpler structure lacking fluorine or methyl substituents, leading to reduced steric hindrance and lower lipophilicity (predicted XLogP3 ~3.5, estimated).
- Higher reactivity in nucleophilic additions due to the absence of electron-withdrawing fluorine atoms.
3-Bromo-4-fluorophenyl Isothiocyanate (CAS 710351-24-9)
- Molecular Formula : C₇H₃BrFNS
- Molecular Weight : 232.03 g/mol
- Substituents : Bromine (meta), fluorine (para).
- Key Differences :
- Substitution pattern alters electronic distribution, making the isothiocyanate group more electrophilic compared to the 2,6-difluoro analog.
- Lower molecular weight (232.03 vs. 250.07) and TPSA (~44.4 Ų for both).
Data Table: Comparative Properties
Biological Activity
4-Bromo-2,6-difluorophenyl isothiocyanate (C7H2BrF2NS) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.
This compound features a unique structure that consists of a bromine atom and two fluorine atoms attached to a phenyl ring, along with an isothiocyanate functional group. The compound has a molecular weight of approximately 250.07 g/mol and exhibits high reactivity, particularly in nucleophilic substitution reactions .
Anticancer Properties
Research indicates that compounds containing isothiocyanate groups can induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound may exhibit significant anti-cancer activity by modulating pathways involved in cell growth and apoptosis. For instance, similar isothiocyanates have shown IC50 values ranging from 22.4 to 38.8 µM against various cancer cell lines, suggesting that this compound could have comparable effects .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has been shown to interact with various biological macromolecules, potentially leading to changes in enzyme activity or gene expression. Compounds with similar structures have demonstrated efficacy against pathogens such as Escherichia coli and Fusarium graminearum, indicating that this compound may also possess antifungal and antibacterial properties .
Inhibition of Fungal Growth
A study evaluating the antifungal activities of different isothiocyanates found that this compound could inhibit the growth of aflatoxigenic fungi like Aspergillus flavus. The half-maximal inhibitory concentration (IC50) values for other related isothiocyanates ranged from 5.4 to 86.2 µg/mL, suggesting that further studies are warranted to determine the specific efficacy of this compound against fungal pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The isothiocyanate group reacts with nucleophiles such as amines and alcohols, leading to the formation of thioureas and thiocarbamates.
- Gene Expression Modulation : Interaction with proteins and nucleic acids can alter gene expression profiles associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that isothiocyanates may induce oxidative stress in target cells, contributing to their cytotoxic effects .
Case Studies
Several studies have focused on the biological activity of structurally similar compounds:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| AITC | Antifungal | 34.7 | |
| BITC | Antifungal | 5.4 | |
| MITC | Antifungal | 17.4 | |
| PEITC | Antifungal | 11.6 |
These findings underscore the potential for further exploration of this compound in therapeutic applications.
Q & A
Q. How can researchers optimize the synthesis of 4-bromo-2,6-difluorophenyl isothiocyanate to improve yield and purity?
Methodological Answer: The synthesis of isothiocyanates typically involves replacing a primary amine with phenyl isothiocyanate under nitrogen protection and mild conditions. For this compound, key considerations include:
- Solvent Selection : Polar aprotic solvents like dimethylbenzene or tetrahydrofuran (THF) are preferred to stabilize intermediates and minimize side reactions .
- Temperature Control : Reactions conducted at 0–6°C reduce thermal degradation of halogenated intermediates .
- Purification : Column chromatography with halogen-tolerant stationary phases (e.g., silica gel modified with silver nitrate) improves separation of brominated byproducts .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Structural elucidation requires:
- NMR Spectroscopy : and NMR identify fluorine and proton environments, distinguishing isomers (e.g., 2,6-difluoro vs. 3,5-difluoro substitution) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 251.02 g/mol for related bromo-difluoro compounds) and detects halogen isotopic patterns .
- X-ray Crystallography : Resolves crystal packing effects on the isothiocyanate group’s geometry, critical for reactivity studies .
Q. How does the reactivity of this compound compare to other aryl isothiocyanates?
Methodological Answer: The bromo and difluoro substituents influence reactivity:
- Electrophilicity : Electron-withdrawing fluorine atoms enhance the electrophilicity of the isothiocyanate group, accelerating nucleophilic additions (e.g., with amines to form thioureas) .
- Steric Effects : The 2,6-difluoro substitution reduces steric hindrance compared to bulkier substituents, improving accessibility for conjugation reactions .
- Halogen Stability : Bromine’s susceptibility to nucleophilic displacement requires inert atmospheres during reactions to prevent debromination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for bromo-difluorophenyl derivatives?
Methodological Answer: Discrepancies in NMR or MS data often arise from:
- Solvent Effects : Fluorine chemical shifts vary significantly with solvent polarity (e.g., DMSO vs. CDCl). Standardizing solvents and referencing to TMS mitigates this .
- Isomeric Purity : Use 2D NMR (e.g., -COSY) to confirm substitution patterns and rule out regioisomers (e.g., 4-bromo-2,5-difluoro vs. 4-bromo-2,6-difluoro) .
- Quantitative Analysis : Pair LC-MS with synthetic standards to validate peak assignments in complex mixtures .
Q. What advanced methodologies enable the detection of thiourea adducts formed by this compound in biological systems?
Methodological Answer:
- Fluorescein Isothiocyanate (FITC) Analogs : Adapt the FIRE (Fluorescein Isothiocyanate Reactive Edman) procedure for LC-MS/MS detection of N-terminal protein adducts, leveraging thiourea’s stability under acidic conditions .
- Flow Cytometry : Use fluorochrome-conjugated derivatives (e.g., rhodamine isothiocyanate analogs) to track cellular uptake and subpopulation-specific binding .
Q. How can the bioactivity of this compound be mechanistically linked to its structural features?
Methodological Answer:
- Transcriptomic Profiling : Use RNA-seq to identify downregulated virulence factors in bacterial models (e.g., Staphylococcus aureus), correlating bromo-fluorine substitution with disruption of quorum sensing pathways .
- Molecular Dynamics (MD) Simulations : Model interactions between the isothiocyanate group and cysteine residues in target enzymes (e.g., sortase A), predicting covalent inhibition mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
